2,4-Dimethylphenol-3,5,6-d3
Overview
Description
2,4-Dimethylphenol-3,5,6-d3 is a deuterated derivative of 2,4-dimethylphenol, where three hydrogen atoms in the aromatic ring are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology. The molecular formula of this compound is C8D3H7O, and it has a molecular weight of 125.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenol-3,5,6-d3 typically involves the deuteration of 2,4-dimethylphenol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenol-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,4-Dimethylphenol-3,5,6-d3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of phenolic compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of phenolic drugs.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenol-3,5,6-d3 is primarily related to its role as a tracer or labeled compound. In chemical reactions, the deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS). This allows researchers to track the movement and transformation of the compound in various systems .
Comparison with Similar Compounds
2,4-Dimethylphenol: The non-deuterated parent compound.
2,6-Dimethylphenol: Another isomer with methyl groups at different positions.
Phenol-d6: A fully deuterated phenol compound.
Uniqueness: 2,4-Dimethylphenol-3,5,6-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs. This makes it particularly valuable in studies requiring detailed mechanistic insights and accurate quantification .
Properties
IUPAC Name |
2,3,5-trideuterio-4,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-QGZYMEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584457 | |
Record name | 2,4-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-75-8 | |
Record name | 2,4-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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